Cas no 94-32-6 (Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) structure
94-32-6 structure
Product Name:Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
CAS No:94-32-6
Molecular Formula:C13H19NO2
Molecular Weight:221.29546380043
MDL:MFCD00017283
CID:34743
PubChem ID:87564387

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Properties

Names and Identifiers

    • Ethyl 4-(butylamino)benzoate
    • 4-(N-BUTYLAMINO)BENZOIC ACID ETHYL ESTER
    • ETHYL 4-(N-BUTYLAMINO)BENZOATE
    • ethyl p-butylaminobenzoate
    • TIMTEC-BB SBB000607
    • 4-(butylamino)-benzoicaciethylester
    • ETHYL-P- (N-BUTYLAMINO) BENZOATE
    • 4-(Butylamino)benzoic Acid Ethyl Ester
    • butyl benzocaine
    • 4-Ethyl-N-butylaminobenzoate
    • Ethyl 4-​(Butylamino)​benzoate (4-(Butylamino)benzoic Acid Ethyl Ester)
    • Ethyl 4-butylaminobenzoate
    • Benzoic acid, 4-(butylamino)-, ethyl ester
    • D68EP3V31W
    • Ethyl4-(Butylamino)benzoate
    • ethyl p-(butylamino) benzoate
    • Ethyl-(4-n-butylamino)benzoate
    • Ethyl 4-(butylamino)benzoate #
    • GTXRSQYDLPYYNW-UHFFFAOYSA-N
    • SBB000607
    • Benzoic acid, p-(butylamino)-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 4-(butylamino)benzoate (ACI)
    • Ethyl 4-?(Butylamino)?benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
    • B1472
    • DTXSID1059101
    • Q27276166
    • Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
    • CS-M3379
    • W-109351
    • EINECS 202-322-9
    • ethyl 4-(butylamino)benzoate; ethyl p-butylaminobenzoate
    • Ethyl 4-(butylamino)benzoate, 98%
    • UNII-D68EP3V31W
    • NS00040386
    • AS-14744
    • AKOS009048578
    • MFCD00017283
    • 94-32-6
    • InChI=1/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H
    • SCHEMBL5025348
    • DB-057490
    • MDL: MFCD00017283
    • InChIKey: GTXRSQYDLPYYNW-UHFFFAOYSA-N
    • Inchi: 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
    • SMILES: O=C(C1C=CC(NCCCC)=CC=1)OCC

Computed Properties

  • Exact Mass: 221.14200
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 221.142
  • Heavy Atom Count: 16
  • Complexity: 198
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.1
  • Tautomer Count: 3
  • Surface Charge: 0
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • LogP: 3.14830
  • PSA: 38.33000
  • Refractive Index: 1.5175 (estimate)
  • Boiling Point: 220°C/2mmHg(lit.)
  • Melting Point: 69.0 to 72.0 deg-C
  • Flash Point: 158.4°C
  • FEMA: 2420
  • Color/Form: Crystalline compound
  • Solubility: Not determined
  • Density: 1.0451 (rough estimate)

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Security Information

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
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94-32-6 98%
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A2B Chem LLC
AB73793-25g
Ethyl 4-(butylamino)benzoate
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Aaron
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Ethyl 4-(butylamino)benzoate
94-32-6 95%
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abcr
AB138596-25 g
4-(n-Butylamino)benzoic acid ethyl ester, 98%; .
94-32-6 98%
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Alichem
A019096895-100g
Ethyl 4-(butylamino)benzoate
94-32-6 95%
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$404.80 2023-08-31
Ambeed
A896982-25g
Ethyl 4-(butylamino)benzoate
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Chemenu
CM160662-100g
Ethyl 4-(butylamino)benzoate
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ChemScence
CS-M3379-100g
Benzoic acid, p-(butylamino)-, ethyl ester
94-32-6
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$61.0 2022-04-26
eNovation Chemicals LLC
D956394-500g
Ethyl 4-(butylamino)benzoate
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Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Methanol ;  30 min, rt
Reference
Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products
Wahba, Amir E.; Hamann, Mark T., Journal of Organic Chemistry, 2012, 77(10), 4578-4585

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 6 kg/cm2, 55 °C
Reference
Method for preparation of ethyl p-butylaminobenzoate
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Boron trifluoride etherate ,  (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Tetrahydrofuran ;  20 h, 50 atm, 120 °C
Reference
Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary Amines
Yuan, Ming-Lei; Xie, Jian-Hua; Zhou, Qi-Lin, ChemCatChem, 2016, 8(19), 3036-3040

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium iodide Solvents: Dimethylformamide ;  rt
Reference
O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis
Sheng, Xie-Huang; Cui, Cheng-Cheng; Shan, Chao; Li, Yu-Zhen; Sheng, Duo-Hong; et al, Organic & Biomolecular Chemistry, 2018, 16(21), 3952-3960

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Acetic acid ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Reference
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; Julia, Fabio; Luridiana, Alberto ; Douglas, James J.; Leonori, Daniele, Nature (London, 2020, 584(7819), 75-81

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  4 h, reflux
Reference
Folded-to-unfolded structural switching of a macrocyclic aromatic hexaamide based on conformation changes in the amide groups induced by N-alkylation and dealkylation reactions
Katagiri, Kosuke; Tohaya, Taichi; Shirai, Riwako; Kato, Takako; Masu, Hyuma; et al, Journal of Molecular Structure, 2015, 1082, 23-28

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: 2,2,2-Trifluoroethanol ;  5 min, 40 °C
1.2 Reagents: Sodium borohydride
Reference
Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines
Behera, Rakesh R.; Panda, Surajit; Ghosh, Rahul; Kumar, A. Ashis; Bagh, Bidraha, Organic Letters, 2022, 24(50), 9179-9183

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Isopropanol ,  Water ;  1 min
1.2 60 min, rt
Reference
One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes
Byun, Eunyoung; Hong, Bomi; De Castro, Kathlia A.; Lim, Minkyung; Rhee, Hakjune, Journal of Organic Chemistry, 2007, 72(25), 9815-9817

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: 2,2,2-Trifluoroethanol ;  5 min, 40 °C
1.2 Reagents: Sodium borohydride ;  16 h, 40 °C
Reference
Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions
Panda, Surajit; Nanda, Amareshwar; Behera, Rakesh R.; Ghosh, Rahul; Bagh, Bidraha, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  20 h, 110 °C
1.2 Solvents: Water
Reference
Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation
Cheung, Sun-Yee; Werner, Markus; Esposito, Lucia; Troisi, Fabiana; Cantone, Vincenza; et al, European Journal of Medicinal Chemistry, 2018, 156, 815-830

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Cobalt dichloride hexahydrate ,  Cesium fluoride ,  Dirhodium tetraacetate Solvents: Tetrahydrofuran ,  Water ;  18 h, 50 bar, 180 °C
Reference
Straightforward Access to High-Performance Organometallic Catalysts by Fluoride Activation: Proof of Principle on Asymmetric Cyanation, Asymmetric Michael Addition, CO2 Addition to Epoxide, and Reductive Alkylation of Amines by Tetrahydrofuran
Tsygankov, Alexey A.; Chusov, Denis, ACS Catalysis, 2021, 11(21), 13077-13084

Synthetic Circuit 12

Reaction Conditions
Reference
Preparation method of tetracaine, and its application in preparation of tetracaine hydrochloride
, China, , ,

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Raw materials

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Preparation Products

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Suppliers

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